molecular formula C16H15N3O3 B5750989 N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethylideneamino]pyridine-3-carboxamide

N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethylideneamino]pyridine-3-carboxamide

Cat. No.: B5750989
M. Wt: 297.31 g/mol
InChI Key: OHSOTCFOFXZEMU-WOJGMQOQSA-N
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Description

N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethylideneamino]pyridine-3-carboxamide is a complex organic compound that features a benzodioxin ring fused with a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethylideneamino]pyridine-3-carboxamide typically involves the condensation of 2,3-dihydro-1,4-benzodioxin-3-ylamine with pyridine-3-carboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethylideneamino]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxin or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethylideneamino]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with unique properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism of action of N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin-6-ylmethylideneacetohydrazide: A compound with similar structural features but different functional groups.

    N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-yl)benzenesulfonamide: Another related compound with potential antibacterial properties.

Uniqueness

N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethylideneamino]pyridine-3-carboxamide is unique due to its specific combination of a benzodioxin ring and a pyridine carboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-11(18-19-16(20)12-5-4-8-17-9-12)15-10-21-13-6-2-3-7-14(13)22-15/h2-9,15H,10H2,1H3,(H,19,20)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSOTCFOFXZEMU-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CN=CC=C1)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CN=CC=C1)/C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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